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Compound of Interest

Compound Name: 2-Butoxyethanethiol

Cat. No.: B13524435 Get Quote

Introduction: 2-Butoxyethanethiol is an organic compound featuring both an ether and a thiol

functional group. This guide provides a detailed overview of its predicted spectroscopic

characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). Due to the limited availability of experimental data in public

databases, this document focuses on predicted values and established methodologies to aid

researchers, scientists, and drug development professionals in the characterization and

synthesis of this and similar molecules.

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 2-Butoxyethanethiol.
These predictions are based on computational models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 t 2H -O-CH₂-CH₂-SH

~3.50 t 2H -O-CH₂-CH₂-CH₃

~2.70 q 2H -CH₂-CH₂-SH

~1.58 sextet 2H -CH₂-CH₂-CH₃

~1.40 t 1H -SH

~1.38 sextet 2H -CH₂-CH₃

~0.92 t 3H -CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm Assignment

~71.0 -O-CH₂-CH₂-SH

~70.5 -O-CH₂-CH₂-CH₃

~39.0 -CH₂-CH₂-SH

~31.8 -CH₂-CH₃

~19.3 -O-CH₂-CH₂-CH₃

~13.8 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2-Butoxyethanethiol is expected to show characteristic absorption bands

for its functional groups.
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Wavenumber (cm⁻¹) Vibration Intensity

2950-2850 C-H (alkane) stretch Strong

2600-2550 S-H (thiol) stretch Weak to Medium

1470-1450 C-H bend Medium

1150-1085 C-O-C (ether) stretch Strong

750-600 C-S stretch Weak to Medium

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Butoxyethanethiol is predicted to show a

molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

m/z Predicted Fragment Ion

134 [M]⁺ (Molecular Ion)

101 [M - SH]⁺

87 [M - CH₂SH]⁺

75 [CH₃(CH₂)₃O]⁺

57 [CH₃(CH₂)₃]⁺

47 [CH₂SH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. These methods are standard for the analysis of liquid organic compounds like

2-Butoxyethanethiol.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxyethanethiol in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 220 ppm.

A larger number of scans (typically 1024 or more) will be required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal at 0.00 ppm.

IR Spectroscopy
Sample Preparation: Place a drop of neat 2-Butoxyethanethiol between two sodium

chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b13524435?utm_src=pdf-body
https://www.benchchem.com/product/b13524435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13524435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the clean salt plates.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-Butoxyethanethiol in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) inlet.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Use a standard EI energy of 70 eV.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and

fragments (e.g., m/z 30-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Synthetic Workflow
A plausible synthetic route to 2-Butoxyethanethiol involves a two-step process starting from

the corresponding alcohol, 2-butoxyethanol. This is a common method for the preparation of

thiols.

2-Butoxyethanol 2-Butoxyethyl Tosylate

 Tosyl Chloride (TsCl),
Pyridine S-(2-Butoxyethyl)isothiouronium Tosylate

 Thiourea,
Ethanol 2-Butoxyethanethiol

 NaOH (aq),
Heat 
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Caption: Synthesis of 2-Butoxyethanethiol.

This diagram illustrates a two-step conversion of 2-butoxyethanol to 2-butoxyethanethiol. The

first step involves the tosylation of the alcohol to form a good leaving group. The second step is

a nucleophilic substitution with thiourea, followed by hydrolysis to yield the final thiol product.

This pathway represents a standard and reliable method for synthesizing thiols from alcohols.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
Butoxyethanethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13524435#spectroscopic-data-for-2-
butoxyethanethiol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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